5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one
Description
5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a benzo[cd]indol-2(1H)-one derivative characterized by an azepane sulfonyl group at position 5 and an ethyl substituent at position 1 of the heterocyclic core. The azepan-1-ylsulfonyl moiety enhances its polarity and may influence binding to bromodomains, as seen in related BET (bromodomain and extraterminal) inhibitors . Its synthesis likely involves sulfonylation and alkylation steps, analogous to methods described for structurally similar derivatives .
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C19H22N2O3S/c1-2-21-16-9-7-8-14-17(11-10-15(18(14)16)19(21)22)25(23,24)20-12-5-3-4-6-13-20/h7-11H,2-6,12-13H2,1H3 |
InChI Key |
HXGXUYFFTLOMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC3=C(C=CC(=C32)C1=O)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.
Azepane Ring Formation: The azepane ring can be formed through cyclization reactions involving appropriate precursors, such as amino alcohols or diamines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site or allosteric site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.
Comparison with Similar Compounds
Key Observations :
BET Bromodomain Inhibition
- Target Compound: While direct data are unavailable, structurally related benzo[cd]indol-2(1H)-ones are reported as BET inhibitors with nanomolar affinity . The azepan-1-ylsulfonyl group may enhance interactions with acetyl-lysine binding pockets.
- Compound 15f (): A lysosome-targeted derivative showed potent anti-migration activity in hepatocellular carcinoma (IC₅₀: ~0.5 μM) via autophagy-apoptosis crosstalk .
- JQ1/I-BET (): Early BET inhibitors with imidazo[1,2-a]pyrazine scaffolds; benzo[cd]indol-2(1H)-ones represent newer chemical families with improved specificity .
Pharmacokinetic Considerations
- Azepan vs.
- Ethyl Group : The ethyl substituent at position 1 likely reduces metabolic degradation compared to bulkier groups, as seen in compound 19 .
Structure-Activity Relationships (SAR)
- Position 1 : Ethyl substitution balances steric bulk and metabolic stability, whereas larger groups (e.g., polyamines in 15f) enable lysosome targeting .
- Position 5 : Sulfonyl groups are critical for bromodomain binding; azepan-1-ylsulfonyl may offer unique hydrogen-bonding interactions compared to aryl sulfonyl or isoxazole substituents .
- Core Modifications : Addition of fluorine () or pyrrole () alters electronic properties and target selectivity.
Biological Activity
5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a compound that belongs to the benzo[cd]indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C19H22N2O3S
- Molecular Weight : 358.5 g/mol
- CAS Number : 308294-07-7
The biological activity of 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
Research has indicated that compounds similar to 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one can act as inhibitors of TNF-α, a cytokine involved in systemic inflammation and a key player in cancer metastasis. Inhibiting TNF-α may reduce inflammation and tumor growth, making this compound a candidate for further investigation in cancer therapy .
Induction of Autophagy and Apoptosis
Recent studies have demonstrated that derivatives of benzo[cd]indol-2(1H)-one can induce autophagy and apoptosis in cancer cells. For instance, a related compound showed significant inhibitory effects on hepatocellular carcinoma by promoting cell death pathways through lysosomal targeting . The crosstalk between autophagy and apoptosis suggests that 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one could similarly affect these processes.
Case Studies
- Antitumor Activity : In vitro studies have shown that compounds similar to 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one exhibit potent antitumor effects. For example, one study reported that a derivative inhibited the migration of hepatocellular carcinoma cells effectively .
- Antibacterial Properties : A small library of naphtholactams, including compounds related to 5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one, was evaluated against Pseudomonas aeruginosa, showing promising antibacterial activity . This highlights the potential for developing new antibiotics based on this chemical structure.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
